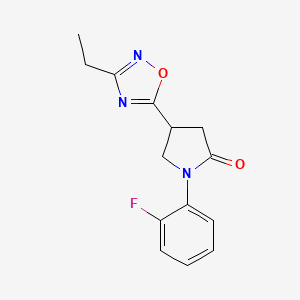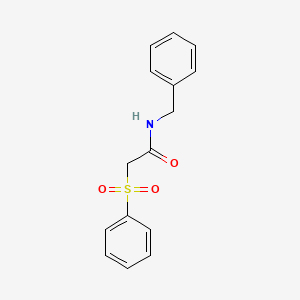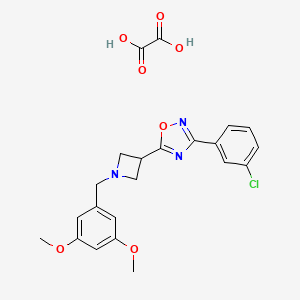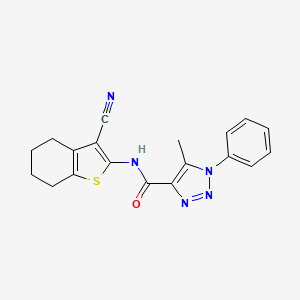
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing atoms of at least two different elements as members of its ring(s). The compound’s structure includes an oxadiazole ring, a pyrrolidinone ring, and a fluorophenyl group, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Introduction of the Pyrrolidinone Ring: This step may involve the reaction of the oxadiazole intermediate with a suitable amine or amide under conditions that promote ring closure.
Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions where a fluorophenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the nitrogen atoms in the rings.
Reduction: Reduction reactions may target the oxadiazole ring or the carbonyl group in the pyrrolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one would depend on its specific interactions with biological targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one
- 4-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one
Uniqueness
The presence of the ethyl group and the specific arrangement of the oxadiazole and pyrrolidinone rings, along with the fluorophenyl group, may confer unique chemical and biological properties to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one compared to its analogs. These differences can affect its reactivity, stability, and interactions with biological targets.
Propiedades
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-2-12-16-14(20-17-12)9-7-13(19)18(8-9)11-6-4-3-5-10(11)15/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOPKOMCGDPKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2481260.png)

![(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2481264.png)




![4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2481270.png)

![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481274.png)
![4-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2481276.png)

![11H-dibenzo[b,e][1,4]dioxepin-2-amine](/img/structure/B2481281.png)
methanethioyl]amino})amine](/img/structure/B2481282.png)
